
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is a compound that combines iron, lithium, fluoride, and phosphate ions in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+) lithium fluoride hydrogen phosphate can be achieved through several methods. One common approach involves the reaction of iron(II) sulfate, lithium fluoride, and phosphoric acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+) lithium fluoride hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The iron(II) ion can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in reduction reactions where the iron(III) ion is reduced back to iron(II).
Substitution: Fluoride ions in the compound can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Iron(III) lithium fluoride hydrogen phosphate.
Reduction: Iron(II) lithium fluoride hydrogen phosphate.
Substitution: Compounds like iron(2+) lithium chloride hydrogen phosphate.
Aplicaciones Científicas De Investigación
Iron(2+) lithium fluoride hydrogen phosphate has several scientific research applications:
Energy Storage: It is investigated as a potential cathode material for lithium-ion batteries due to its high theoretical energy density.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: It is used in the development of advanced materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of iron(2+) lithium fluoride hydrogen phosphate involves the interaction of its constituent ions with other chemical species. In energy storage applications, the lithium ions migrate through the compound’s structure, facilitating charge transfer and energy storage. The iron ions can undergo redox reactions, contributing to the compound’s catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) fluoride (FeF2): Used as a cathode material in lithium-ion batteries.
Lithium iron phosphate (LiFePO4): A well-known cathode material with high thermal stability and safety.
Iron(III) phosphate (FePO4): Used in various industrial applications, including as a precursor for lithium iron phosphate.
Uniqueness
Iron(2+) lithium fluoride hydrogen phosphate is unique due to its specific combination of ions, which imparts distinct properties such as high energy density and catalytic activity
Propiedades
Número CAS |
484039-93-2 |
|---|---|
Fórmula molecular |
FFeHLiO4P |
Peso molecular |
177.8 g/mol |
Nombre IUPAC |
lithium;hydrogen phosphate;iron(2+);fluoride |
InChI |
InChI=1S/FH.Fe.Li.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;+2;+1;/p-3 |
Clave InChI |
IYHPPEDNKYRLNK-UHFFFAOYSA-K |
SMILES canónico |
[Li+].OP(=O)([O-])[O-].[F-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


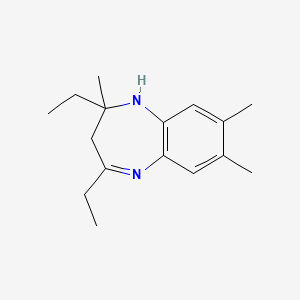
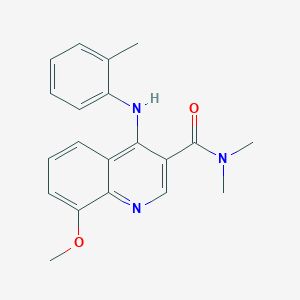
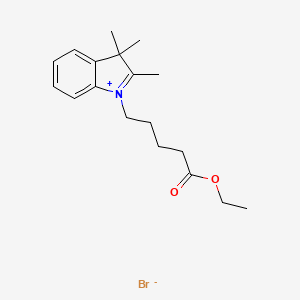
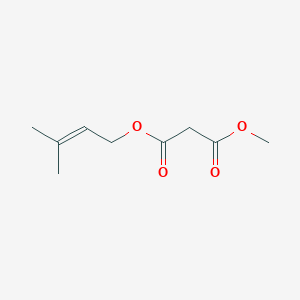


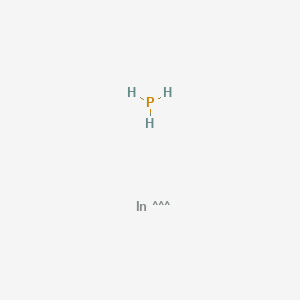
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
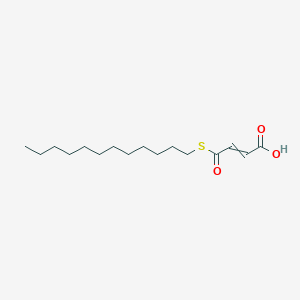
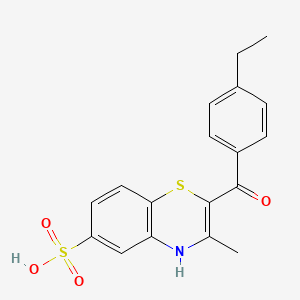

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
